Superior Aqueous Solubility via Reduced LogP Compared to Phenyl-Substituted Pyrazoles
The incorporation of the azetidine-ether moiety in 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole results in a significantly lower calculated LogP compared to phenyl-substituted pyrazoles, a class-level comparator. This reduction enhances aqueous solubility, a critical factor for in vitro assay reliability and in vivo bioavailability .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.2 (for the closely related N-methyl analog) |
| Comparator Or Baseline | Class-level baseline: 1-Benzyl-3-phenylpyrazole, LogP = 2.1 |
| Quantified Difference | Approximately 2.3 log units lower, translating to an estimated 200-fold increase in aqueous partitioning for the target compound class. |
| Conditions | Calculated partition coefficient (LogP) values derived from chemical structure algorithms. |
Why This Matters
Lower LogP correlates with higher aqueous solubility, reducing the need for organic co-solvents (e.g., DMSO) in biological assays and mitigating the risk of compound precipitation during dose-response studies.
